Ytterbium(III) sulfate octahydrate

Description

Structure

2D Structure

Properties

CAS No. |

10034-98-7 |

|---|---|

Molecular Formula |

H4O5SYb |

Molecular Weight |

289.14 g/mol |

IUPAC Name |

sulfuric acid;ytterbium;hydrate |

InChI |

InChI=1S/H2O4S.H2O.Yb/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2; |

InChI Key |

ROQPJLVRWXUUNP-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Yb+3].[Yb+3] |

Canonical SMILES |

O.OS(=O)(=O)O.[Yb] |

Origin of Product |

United States |

Synthesis Methodologies and Crystal Engineering of Ytterbium Iii Sulfate Octahydrate

Solution-Based Synthesis Approaches

Solution-based methods are the cornerstone for the synthesis of Ytterbium(III) sulfate (B86663) octahydrate, offering versatility in precursor selection and control over reaction conditions. These techniques are favored for their ability to yield crystalline products directly from solution.

Precipitation from Aqueous Solutions of Ytterbium Precursors

A common and straightforward method for synthesizing Ytterbium(III) sulfate octahydrate is through precipitation from an aqueous solution. This typically involves the reaction of a soluble ytterbium salt with a source of sulfate ions. For instance, ytterbium precursors such as ytterbium(III) oxide (Yb₂O₃), ytterbium(III) chloride (YbCl₃), or ytterbium(III) nitrate (Yb(NO₃)₃) can be dissolved in an acidic aqueous medium.

The general reaction scheme involves dissolving the ytterbium precursor and then introducing sulfuric acid (H₂SO₄) or a soluble sulfate salt, like sodium sulfate (Na₂SO₄), to the solution. mdpi.com The addition of the sulfate source increases the concentration of sulfate ions, leading to the precipitation of this compound as its solubility limit is exceeded. The chemical environment, including the presence of other anions like chlorides or nitrates, can influence the precipitation behavior. mdpi.comresearchgate.net

Hydrothermal Synthesis for Single Crystal Growth

For applications requiring high-purity single crystals, such as in detailed structural analysis, hydrothermal synthesis is a preferred method. sc.eduaps.org This technique involves crystallization from a high-temperature aqueous solution under high vapor pressure. This compound can be used as the starting material, which is dissolved in water and subjected to elevated temperatures and pressures in a sealed vessel, such as an autoclave. researchgate.netuh.edu

Research into the molecular behavior of Yb(III) in sulfate-rich hydrothermal fluids provides insight into the crystallization process. researchgate.netarxiv.org At room temperature, the Ytterbium(III) ion is coordinated by five water molecules and two sulfate ligands, resulting in a coordination number of 8 and a distorted square antiprism geometry. researchgate.netarxiv.org As the temperature is increased during hydrothermal synthesis, a progressive dehydration of the Yb(III) ion occurs. This reduction in the hydration shell enhances the complexation with sulfate ligands. arxiv.org This temperature-induced structural reorganization is a key factor in the controlled precipitation and growth of single crystals. The retrograde solubility of rare-earth sulfates, where solubility decreases with increasing temperature, is a critical driving force for crystallization in this method. wikipedia.orgresearchgate.netarxiv.org

Table 1: Yb(III) Coordination in Sulfate-Bearing Hydrothermal Fluids

| Temperature | Coordination Number (CN) | Geometry | Ligand Coordination |

| Room Temp. | 8 | Distorted Square Antiprism | 5 H₂O molecules, 2 SO₄²⁻ ligands |

| 200 °C | 7 | Capped Dodecahedron | Reorganized SO₄²⁻ ligands, reduced H₂O |

| 300 °C | - | - | Sulfate binding dominates, promoting precipitation |

Data sourced from molecular dynamics simulations and X-ray absorption spectra studies. researchgate.netarxiv.org

Salt Metathesis Reactions Utilizing Yb₂(SO₄)₃·8H₂O as a Precursor

This compound's solubility in water makes it a useful precursor in salt metathesis, or double displacement, reactions to synthesize other ytterbium compounds. In this approach, an aqueous solution of Ytterbium(III) sulfate is mixed with a solution containing a cation that will form an insoluble sulfate salt.

For example, reacting an aqueous solution of Ytterbium(III) sulfate with a stoichiometric amount of barium chloride (BaCl₂) would result in the immediate precipitation of insoluble barium sulfate (BaSO₄), leaving soluble ytterbium(III) chloride (YbCl₃) in the solution.

Reaction: Yb₂(SO₄)₃(aq) + 3BaCl₂(aq) → 2YbCl₃(aq) + 3BaSO₄(s)

This method effectively exchanges the anion associated with the ytterbium ion and is a common strategy in inorganic synthesis to access a variety of salts from a single, readily available precursor.

Crystal Growth Techniques

The ability to control the growth of crystals is essential for producing materials with desired properties. For this compound, techniques focus on manipulating conditions in aqueous solutions to influence crystal size, quality, and shape.

Controlled Crystallization from Aqueous Solutions

Growing well-defined crystals of this compound from aqueous solutions, as opposed to rapid precipitation of a fine powder, requires careful control over the rate of crystallization. This is typically achieved by creating a supersaturated solution and allowing the solute to slowly deposit onto a seed crystal or nucleate spontaneously.

A common method is the slow evaporation of a saturated solution at a constant temperature. As the solvent evaporates, the concentration of the solute surpasses the solubility limit, and crystals begin to form. The rate of evaporation is a critical parameter; slower rates generally lead to larger and higher-quality crystals. Another technique involves preparing a saturated solution at an elevated temperature and then allowing it to cool slowly. Due to the retrograde solubility of ytterbium sulfate, controlled heating, rather than cooling, can also be used to induce crystallization. wikipedia.org

Investigation of Crystal Growth Kinetics and Morphology Control

The study of crystal growth kinetics involves measuring the rate of crystal growth under various conditions, such as different levels of supersaturation, temperature, and the presence of impurities. ethz.ch The growth rate can be expressed as the change in a crystal's length or mass over time. ethz.ch Such studies are crucial for understanding the underlying mechanisms of crystallization, which can be limited by either diffusion of ions in the solution or the integration of ions into the crystal lattice at the surface. ethz.ch

While specific kinetic data for this compound is not extensively detailed in available literature, general principles of rare-earth sulfate crystallization apply. For example, studies on other rare-earth sulfates have investigated the impact of impurities, such as iron, on the purity and morphology of the final crystal product. researchgate.net Research on the kinetics of ion exchange involving rare-earth elements indicates that factors like particle size and temperature significantly affect reaction rates. mdpi.com The morphology, or external shape, of the crystals is determined by the relative growth rates of different crystal faces. ethz.ch Controlling this aspect might involve the use of specific additives or solvents that selectively adsorb to certain faces, thereby inhibiting or promoting their growth to achieve a desired crystal habit.

Green Synthesis Strategies for Ytterbium(III) Sulfate Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of inorganic compounds to minimize environmental impact and enhance sustainability. tutorintellect.comnih.gov These principles advocate for methods that reduce waste, use less hazardous substances, and are energy efficient. bdu.ac.inacs.orgmlsu.ac.in For the synthesis of ytterbium(III) sulfate compounds, particularly the octahydrate form, green strategies focus on improving upon traditional aqueous methods by reducing energy consumption, minimizing solvent use, and exploring alternative reaction pathways.

Conventional synthesis of this compound typically involves the reaction of ytterbium oxide or ytterbium hydroxide with sulfuric acid in an aqueous solution, followed by crystallization. While effective, this method can be energy-intensive due to the heating and evaporation steps required for crystallization. Green approaches aim to refine this process through innovative techniques such as microwave-assisted synthesis, sonochemical methods, and hydrothermal synthesis.

Microwave-Assisted Synthesis

Sonochemical Synthesis

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions and physical changes. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures. nih.gov This can enhance reaction rates and lead to the formation of novel materials. In the context of ytterbium(III) sulfate synthesis, ultrasound could be employed to enhance the dissolution of ytterbium oxide in sulfuric acid, potentially at lower temperatures than conventional methods, thereby saving energy. The mechanical effects of cavitation can also influence crystal nucleation and growth, possibly leading to more uniform particle sizes.

Hydrothermal Synthesis

Hydrothermal synthesis involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures. This method is particularly well-suited for the synthesis of crystalline inorganic materials, including rare earth sulfates. researchgate.netresearchgate.netacs.org By controlling the temperature and pressure, it is possible to influence the solubility of reactants and the crystallization of specific hydrated forms of the product. geoscienceworld.orgresearchgate.net For this compound, hydrothermal synthesis could offer a pathway to well-defined crystals with high purity. While it requires elevated temperatures, the closed-system nature of hydrothermal synthesis can improve reaction efficiency and control over the final product's characteristics. Research into the hydrothermal recovery of rare earth elements has highlighted the use of water and sulfuric acid as a relatively "green" extraction chemistry. pnnl.gov

The following table summarizes a comparative overview of potential green synthesis strategies for this compound against the conventional aqueous method.

| Synthesis Method | Precursors | Solvent | Energy Source | Key Advantages |

| Conventional Aqueous Synthesis | Ytterbium Oxide, Sulfuric Acid | Water | Conventional Heating | Simple, well-established |

| Microwave-Assisted Synthesis | Ytterbium Oxide, Sulfuric Acid | Water | Microwaves | Rapid heating, reduced reaction time, energy efficient |

| Sonochemical Synthesis | Ytterbium Oxide, Sulfuric Acid | Water | Ultrasound | Enhanced reaction rates at lower temperatures, potential for particle size control |

| Hydrothermal Synthesis | Ytterbium Oxide, Sulfuric Acid | Water | Conventional or Microwave Heating in a closed system | High purity, well-defined crystals, good control over product characteristics |

Advanced Structural Characterization and Crystallography

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise crystal structure of a compound. For lanthanide sulfates, this technique reveals how the metal ions, sulfate (B86663) anions, and water molecules are organized in the solid state.

Ytterbium(III) sulfate octahydrate is part of an isostructural series of lanthanide sulfate octahydrates, Ln₂(SO₄)₃·8H₂O. researchgate.net Compounds in this series, including those with lanthanides such as holmium (Ho) and thulium (Tm), crystallize in the monoclinic crystal system. researchgate.net The specific arrangement of atoms and symmetry elements within the crystal is described by the space group C2/c. researchgate.net This space group dictates the systematic absences in the diffraction pattern and defines the symmetry operations that relate the atoms in the unit cell.

| Parameter | Ho₂(SO₄)₃·8H₂O | Tm₂(SO₄)₃·8H₂O |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c |

| a (Å) | 13.4421(4) | 13.4118(14) |

| b (Å) | 6.6745(2) | 6.6402(6) |

| c (Å) | 18.1642(5) | 18.1040(16) |

| β (°) | 102.006(1) | 101.980(8) |

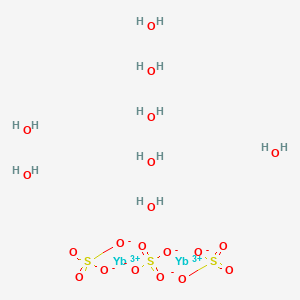

In the crystal structure of isostructural lanthanide sulfate octahydrates, the trivalent lanthanide ion (Ln³⁺) is the center of a complex coordination polyhedron. researchgate.net Each ytterbium ion in Yb₂(SO₄)₃·8H₂O is coordinated by oxygen atoms originating from both water molecules and sulfate anions. researchgate.net Studies on the isostructural terbium and dysprosium compounds show that the lanthanide ion is surrounded by nine oxygen atoms, forming a [LnO₉] coordination polyhedron. researchgate.netresearchgate.net This coordination environment can often be described as a bicapped square antiprism. researchgate.net The sulfate groups act as bridging ligands, connecting the ytterbium polyhedra to form a three-dimensional framework. researchgate.net The Yb-O bond lengths will vary depending on whether the oxygen atom belongs to a water molecule or a sulfate group, reflecting the different nature of these bonds.

The eight water molecules of hydration play a critical role in stabilizing the crystal structure through an extensive network of hydrogen bonds. researchgate.net Computational analysis based on the molecular formula suggests that the unit cell of this compound contains 8 hydrogen bond donors (from the O-H groups of water) and 20 hydrogen bond acceptors (the oxygen atoms of the sulfate groups and other water molecules). nih.gov Structural data from isostructural compounds confirm that these hydrogen bonds link the oxygen atoms of the sulfate groups with the oxygen atoms of the water molecules, creating a robust network that extends throughout the crystal in both intra- and interlayer arrangements. researchgate.net This network defines the precise orientation and position of the water molecules within the lattice.

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a fundamental technique for the qualitative analysis of crystalline materials. malvernpanalytical.com It is used to verify the identity of a synthesized compound and to assess its phase purity. ccp14.ac.uk For this compound, a PXRD analysis would involve irradiating a powdered sample with monochromatic X-rays and measuring the intensity of the diffracted beams at various angles (2θ).

The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the compound. malvernpanalytical.com This experimental pattern is compared against a reference pattern from a database, such as the International Centre for Diffraction Data (ICDD), or a pattern calculated from the known single-crystal structure. A match confirms the identity of the phase. researchgate.net Furthermore, PXRD is highly sensitive to the presence of other crystalline phases. Impurities, such as anhydrous ytterbium(III) sulfate (Yb₂(SO₄)₃) or other hydrated forms (e.g., Yb₂(SO₄)₃·3H₂O), would appear as additional peaks in the diffraction pattern, allowing for the assessment of sample purity. ccp14.ac.ukresearchgate.net

X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. princeton.edu For this compound, XAS measurements at the ytterbium L₃-edge can probe the local environment around the Yb³⁺ ions. iaea.orgresearchgate.net The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). princeton.edunih.gov The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom, while the EXAFS region yields quantitative details about the local atomic arrangement. princeton.edu

The EXAFS region of the XAS spectrum consists of oscillations that arise from the interference between the outgoing photoelectron wave from the absorbing atom and the waves backscattered by neighboring atoms. libretexts.orguu.nl Analysis of these oscillations provides precise information about the local coordination environment of the central ytterbium atom. oaepublish.com

Specifically, EXAFS analysis can determine:

Coordination Number (CN): The number of nearest-neighbor atoms surrounding the Yb³⁺ ion. libretexts.org

Bond Distances: The precise distances between the central Yb³⁺ ion and the oxygen atoms of the coordinating water molecules and sulfate groups. libretexts.org EXAFS is capable of measuring these distances with high accuracy.

Debye-Waller Factors: A measure of the structural and thermal disorder in the coordination shells. uu.nl

By fitting the experimental EXAFS data to theoretical models, researchers can build a detailed picture of the local structure around the ytterbium ion, which can be compared with and complement the long-range structural information obtained from X-ray diffraction. iaea.orguu.nl

X-ray Absorption Near Edge Structure (XANES) for Electronic Structure Probes

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific tool for investigating the electronic properties and local geometry of an absorbing atom. princeton.eduuu.nl The technique involves tuning synchrotron-generated X-rays through the absorption edge of a core electron—for ytterbium, this is typically the L₃-edge—and measuring the absorption coefficient. The resulting spectrum's features are related to the density of unoccupied electronic states with specific symmetries. uu.nl

For this compound, the Yb(III) ion has a [Xe]4f¹³ electronic configuration. This configuration results in a ²F₇/₂ ground state, which is further split by the crystal field of the coordinating oxygen atoms from sulfate and water ligands into a series of energy levels known as microstates. chemrxiv.orgamazonaws.com The ground state is a Kramers doublet, a consequence of the odd number of f-electrons. nih.govrsc.org

A Yb L₃-edge XANES spectrum provides insight into this electronic structure. The shape and position of the absorption edge and any pre-edge features are highly sensitive to the valence state (confirming the +3 oxidation state) and the local coordination environment. The fine structure of the XANES region is dictated by the symmetry of the Yb³⁺ site and the nature of the Yb-O covalent interactions, providing a fingerprint of the local geometry. princeton.edu

In Situ XAS for Dynamic Structural Changes in Solution

While solid-state structures provide a static picture, the behavior of ions in solution is dynamic and crucial for understanding geochemical and chemical processes. In situ X-ray Absorption Spectroscopy (XAS), particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, allows for the real-time characterization of the local atomic environment of an element in solution under changing conditions like temperature and pressure. arxiv.orgnih.gov

Studies on Yb(III) in sulfate-rich aqueous solutions, using this compound as the source material, have revealed significant temperature-dependent structural evolution. arxiv.org At room temperature, the Yb(III) ion is primarily coordinated by a mix of water molecules and sulfate ligands. arxiv.org

Key Findings from In Situ XAS Studies:

Room Temperature: At ambient conditions, the Yb(III) ion exhibits a coordination number (CN) of 8. The first coordination shell consists of five water molecules and two bidentate sulfate ligands, forming a distorted square antiprism geometry. arxiv.org

Elevated Temperatures: As the temperature increases, progressive dehydration of the Yb(III) ion occurs. At 200°C, the coordination environment changes significantly. The coordination number is reduced to 7 as water molecules are expelled from the first coordination shell, and the geometry shifts to a capped dodecahedron. This change is accompanied by stronger, more rigid binding of the remaining sulfate ligands. arxiv.org At 300°C, sulfate binding becomes the dominant interaction, leading to structural reorganization that precedes the precipitation of REE sulfates, which exhibit retrograde solubility. arxiv.org

These dynamic changes highlight the dual role of sulfate as both a transporting ligand and a precipitating agent for rare-earth elements in hydrothermal systems. arxiv.org

| Temperature | Coordination Number (CN) | Coordination Geometry | Coordinating Ligands |

|---|---|---|---|

| Room Temperature | 8 | Distorted Square Antiprism | 5 H₂O + 2 SO₄²⁻ |

| 200 °C | 7 | Capped Dodecahedron | Variable H₂O + Reorganized SO₄²⁻ |

Neutron Diffraction Investigations of Hydrogen Atom Positions and Water Dynamics

For a hydrated salt like this compound, a neutron diffraction study would be indispensable for a complete structural description. The primary goal of such an investigation would be to determine the exact positions of the hydrogen atoms within the eight water molecules in the crystal lattice. osti.gov This information is critical for:

Mapping the Hydrogen-Bonding Network: Elucidating the intricate network of hydrogen bonds between the coordinated water molecules, the non-coordinated (interstitial) water molecules, and the oxygen atoms of the sulfate anions.

Defining Water Molecule Geometry: Accurately determining the O-H bond lengths and H-O-H bond angles, which can be influenced by the strength of the hydrogen bonding.

Understanding Structural Stability: The hydrogen-bonding network plays a crucial role in the stability of the crystal lattice.

Although a specific neutron diffraction study on Yb₂(SO₄)₃·8H₂O is not prominently available, data from related lanthanide sulfate hydrates confirm the complexity and importance of the water molecule arrangement. wikipedia.org Such an analysis would provide the definitive description of the role of water in the compound's structure.

Spectroscopic Probes for Coordination Environments

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of molecules and crystal lattices, offering detailed information about chemical bonding and local symmetry. princeton.edunih.gov For this compound, the spectra are dominated by the vibrations of the sulfate (SO₄²⁻) anions and the water (H₂O) molecules. nih.govresearchgate.net

Sulfate Vibrations: A free sulfate ion possesses tetrahedral (Td) symmetry and has four fundamental vibrational modes (ν₁, ν₂, ν₃, ν₄). In the crystal lattice of Yb₂(SO₄)₃·8H₂O, the sulfate ion coordinates to the Yb³⁺ ion, lowering its symmetry. This symmetry reduction causes the degenerate modes (ν₂-E, ν₃-F₂, ν₄-F₂) to split into multiple distinct bands and can activate modes that were previously only Raman- or IR-active. nih.govresearchgate.net

Water Vibrations: The eight water molecules give rise to characteristic stretching (ν(OH)) and bending (δ(HOH)) modes. The frequencies of these bands, particularly the stretching modes, are highly sensitive to the strength of hydrogen bonding within the crystal lattice, with stronger bonds typically leading to lower frequencies and broader bands. The presence of multiple, distinct water environments (coordinated vs. interstitial) would result in a complex set of overlapping bands. nih.govresearchgate.net

| Group | Mode | Description | Approximate Frequency Range (cm⁻¹) | Activity |

|---|---|---|---|---|

| Sulfate (SO₄²⁻) | ν₁ (A₁) | Symmetric Stretch | 980 - 995 | Raman (strong), IR (weak) |

| ν₂ (E) | Symmetric Bend | 450 - 470 | Raman | |

| ν₃ (F₂) | Antisymmetric Stretch | 1080 - 1140 | IR (strong), Raman (weak) | |

| ν₄ (F₂) | Antisymmetric Bend | 610 - 630 | IR (strong), Raman (weak) | |

| Water (H₂O) | ν(OH) | O-H Stretch | 2900 - 3600 | IR, Raman |

| δ(HOH) | H-O-H Bend | 1600 - 1650 | IR, Raman |

Note: Frequencies are based on typical values for hydrated sulfate minerals and are subject to splitting upon coordination. nih.govresearchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that is highly sensitive to the electronic environment of paramagnetic species. rsc.org The Yb(III) ion, with its 4f¹³ electron configuration, is a Kramers ion with an effective spin S=1/2, making it EPR active. nih.govrsc.org

EPR spectroscopy directly probes the energy splitting of the ground Kramers doublet induced by an external magnetic field. For a powder sample of this compound, the spectrum is expected to be highly anisotropic, reflecting the low symmetry of the crystal field at the Yb(III) site. researchgate.net The spectrum can be simulated using a spin Hamiltonian to extract the principal components of the g-tensor (gₓ, gᵧ, g₂). nih.gov

The g-tensor values are a direct reflection of the nature and symmetry of the ligand field splitting of the ²F₇/₂ ground state. Therefore, EPR provides a precise and sensitive probe of the local symmetry around the Yb(III) ion. In studies of other Yb(III) complexes, the g-tensor shows extreme anisotropy, which is characteristic of the ion. nih.govresearchgate.net

| g-Tensor Component | Principal Value |

|---|---|

| gx (g⊥) | ~0.73 |

| gy (g⊥) | ~0.73 |

| gz (g‖) | ~7.57 |

Note: The values are from Yb[CH(SiMe₃)₂]₃ and serve as an example of the typical anisotropy observed for Yb(III). The exact values for Yb₂(SO₄)₃·8H₂O would depend on its specific crystal field.

Electronic Structure and Spectroscopic Properties of Ytterbium Iii Sulfate Octahydrate

Electronic Transitions and Energy Level Splitting

The electronic transitions within the 4f shell of the ytterbium(III) ion in the octahydrate salt are of primary interest. These transitions are influenced by the local symmetry and the nature of the coordinating atoms.

Analysis of 4f-4f Transitions, Specifically ²F₅/₂ → ²F₇/₂

The only electronic transition within the 4f shell of the Yb³⁺ ion is the transition between the ²F₇/₂ ground state and the ²F₅/₂ excited state. The absorption of energy promotes an electron from the ground state to the excited state, while luminescence results from the reverse process, ²F₅/₂ → ²F₇/₂. researchgate.net This transition is responsible for the characteristic near-infrared (NIR) absorption and emission of ytterbium compounds around 980 nm. The precise energies of these transitions are sensitive to the environment of the Yb³⁺ ion.

Crystal Field Effects on Yb(III) Energy Levels

In the crystal lattice of ytterbium(III) sulfate (B86663) octahydrate, the Yb³⁺ ion is surrounded by oxygen atoms from both water molecules and sulfate anions. This arrangement of ligands creates a "crystal field" (or "ligand field"), an electrostatic environment that perturbs the energy levels of the Yb³⁺ ion. nih.gov This interaction lifts the degeneracy of the J-manifolds, splitting the ²F₇/₂ ground state and the ²F₅/₂ excited state into a specific number of sublevels, known as Stark levels. The ²F₇/₂ ground state splits into four Stark levels, and the ²F₅/₂ excited state splits into three Stark levels. nih.gov The magnitude of this splitting is determined by the strength and symmetry of the crystal field. Early studies on the magnetic susceptibility of powdered Yb₂(SO₄)₃·8H₂O suggested that the crystalline field possesses cubic symmetry.

Ligand Field Theory and Experimental Validation of Splitting Patterns

Ligand field theory provides a more advanced model than simple crystal field theory by considering the covalent character of the metal-ligand bonds. The splitting of the energy levels in ytterbium(III) sulfate octahydrate can be experimentally observed through high-resolution absorption and emission spectroscopy, particularly at low temperatures to minimize thermal broadening of the spectral lines. Each peak in a detailed spectrum corresponds to a transition between specific Stark levels of the ground and excited states. By analyzing these spectra, an experimental energy level diagram can be constructed. Comparing these experimental findings with theoretical calculations based on ligand field models allows for the validation of the proposed splitting patterns and provides insight into the precise coordination geometry and bonding environment of the Yb³⁺ ion within the crystal structure.

Optical Absorption and Emission Characteristics

The absorption and emission of light by this compound are dominated by the 4f-4f transitions, leading to distinct features in the near-infrared region of the electromagnetic spectrum.

Near-Infrared (NIR) Luminescence Properties

Upon excitation, typically with light around 900-970 nm, this compound exhibits characteristic luminescence in the near-infrared region, from approximately 970 nm to 1100 nm. This emission corresponds to the relaxation of the Yb³⁺ ion from the lowest Stark level of the excited ²F₅/₂ manifold to the various Stark levels of the ²F₇/₂ ground manifold. The exact peak positions and their relative intensities in the emission spectrum are a fingerprint of the local environment of the Yb³⁺ ion in the octahydrate crystal.

Luminescence Quantum Yields and Lifetime Measurements

The efficiency of the luminescence process is quantified by the luminescence quantum yield, which is the ratio of the number of photons emitted to the number of photons absorbed. The luminescence lifetime is the average time the Yb³⁺ ion remains in the excited state before returning to the ground state. These parameters are crucial for assessing the potential of a material in optical applications.

Factors Influencing Luminescence Efficiency (e.g., Non-Radiative Decay Pathways, Ligand Sensitization)

Non-Radiative Decay Pathways: A primary limiting factor for the intrinsic luminescence of Yb³⁺ is the quenching of its excited state through non-radiative decay pathways. This process is dominated by the vibrational coupling of the Yb³⁺ excited state with high-frequency oscillators in its immediate coordination sphere. rsc.orgnih.gov Molecules containing O-H (as in water), C-H, and N-H bonds are particularly detrimental. rsc.orgnih.gov The energy of the Yb³⁺ excited state (approximately 10,260 cm⁻¹) can be dissipated as vibrational energy (phonons) by these groups, preventing the emission of a photon.

To mitigate this quenching, researchers have developed strategies to create a coordination environment depleted of these high-energy oscillators. A highly effective method is the fluorination or deuteration of the organic ligands attached to the Yb³⁺ ion. rsc.orgnih.gov Replacing C-H bonds with C-F or C-D bonds, which have lower vibrational frequencies, significantly minimizes non-radiative decay and can enhance the intrinsic quantum yield and observed luminescence lifetime by orders of magnitude. rsc.orgnih.gov

Ligand Sensitization: Due to the forbidden nature of f-f transitions, direct excitation of the Yb³⁺ ion is inefficient. researchgate.net To overcome this, a process known as ligand sensitization, or the "antenna effect," is employed. An organic chromophore (the ligand or "antenna") is coordinated to the Yb³⁺ ion. This ligand has strong absorption bands and, upon excitation, transfers the absorbed energy to the Yb³⁺ center, which then luminesces. researchgate.netacs.orgdiva-portal.org Porphyrinates have been identified as particularly effective antenna ligands due to their intense absorption in the visible region and good chelating ability. nih.gov

| Yb(III) Complex Type | Solvent | Overall Quantum Yield (Φ_total) | Key Influencing Factor Noted | Reference |

|---|---|---|---|---|

| β-fluorinated Porphyrinate | CD₂Cl₂ | 63% | Minimized C-H oscillators via fluorination and deuteration of ligands. | rsc.org |

| β-fluorinated Porphyrinate | Dimethyl sulfoxide (B87167) (DMSO) | 23% | High stability and protection from solvent quenching. | rsc.orgnih.gov |

| β-fluorinated Porphyrinate | Water | 13% | Biocompatible modifications while maintaining high luminescence. | rsc.orgnih.gov |

| Complex with Benzoxazole-substituted 8-hydroxyquinolines | CH₂Cl₂ | 2.6% | Quantitative ligand-to-Yb(III) energy transfer. | nih.gov |

| Yb(DPPDA)₂ | CD₃OD | 0.46% | High intrinsic quantum yield but low sensitization efficiency. | nih.gov |

Wavelength-Dependent Optical Properties and Spectral Broadening

The optical properties of this compound are defined by the electronic transitions within the 4f shell of the Yb³⁺ ion. The ion has a simple electronic structure with a ²F₇/₂ ground state and a single ²F₅/₂ excited state. nih.gov

Wavelength-Dependent Properties: The luminescence of Yb³⁺ is characterized by a narrow emission band in the near-infrared (NIR) region, corresponding to the ²F₅/₂ → ²F₇/₂ transition. nih.gov Typically, this emission is centered between 970 nm and 1020 nm. nih.gov For instance, the complex Yb(DPPDA)₂ exhibits characteristic emission peaks at 975 nm and 1011 nm. nih.gov

While the emission wavelength is a feature of the Yb³⁺ ion itself, the absorption properties are highly dependent on the coordinated ligands. By choosing appropriate antenna ligands, the excitation wavelength can be tuned. Some complexes can be excited with visible light up to 600 nm, which is advantageous for various applications. nih.gov Absorption and excitation spectra of Yb(III) triflate in various deuterated solvents show a primary absorption region between approximately 900 nm and 1000 nm. chemrxiv.orgchemrxiv.org

Spectral Broadening: In an isolated state, the electronic transitions of Yb³⁺ would be sharp lines. However, in both solid and solution phases, these spectral lines are broadened. Several mechanisms contribute to this phenomenon.

Electron-Phonon Coupling: The interaction between the electronic states of the Yb³⁺ ion and the vibrational modes (phonons) of the host matrix or ligands also contributes to spectral broadening. researchgate.netoptica.org This effect is temperature-dependent and becomes more significant at room temperature, leading to homogeneously broadened spectral lines. optica.orgmdpi.com

Solvent Dynamics: In liquid solutions, the dynamic nature of the solvent shell and conformational changes of the complex during the excited-state lifetime (on the microsecond scale) cause a continuous variation in the coordination environment, which also contributes to the broadening of the observed spectra. chemrxiv.org

| Host Crystal | Emission Bandwidth (FWHM) | Reference |

|---|---|---|

| Yb:Lu₂O₃ | ~13 nm | nih.gov |

| Yb:Y₂O₃ | ~14 nm | nih.gov |

| Yb:LuScO₃ (Mixed Sesquioxide) | 22 nm | nih.gov |

| Yb:Lu₁.₁₉Y₀.₈₁O₃ (Optimal Mixture) | 24.55 nm | nih.gov |

Photophysical Properties in Solution and Solid State

The photophysical behavior of this compound is markedly different in solution compared to the solid state, primarily due to the influence of solvent molecules on both luminescence and coordination structure.

Solvent Effects on Luminescence and Coordination

Solvent Effects on Luminescence: The choice of solvent has a profound impact on the luminescence quantum yield and lifetime of Yb³⁺ complexes. As discussed previously, solvents containing high-frequency O-H or C-H oscillators, such as water and methanol, are efficient quenchers of Yb³⁺ luminescence. rsc.orgnih.gov This is evident in the significantly lower quantum yields and shorter lifetimes observed for Yb³⁺ complexes in these solvents compared to aprotic or deuterated solvents. nih.govnih.gov For example, β-fluorinated Yb³⁺ porphyrinate complexes exhibit a quantum yield of 23% in dimethyl sulfoxide (DMSO) but only 13% in water. nih.gov Using a deuterated solvent like methanol-d4 (B120146) (CD₃OD) can recover much of the luminescence by removing the quenching C-H oscillators. nih.gov Dissolved molecular oxygen can also quench the excited state, and degassing the solvent often leads to a measurable increase in luminescence lifetime and intensity. nih.gov

Solvent Effects on Coordination: The solvent plays a direct role in determining the coordination geometry and number of the Yb³⁺ ion in solution, especially for simple salts like the sulfate. chemrxiv.orgacs.org For lanthanide ions, there is a competition between inter-ligand repulsion and the need to compensate for the +3 charge. chemrxiv.org Detailed spectroscopic and computational studies on Yb(III) solvates have shown that the coordination number and structure are solvent-dependent. acs.orgamazonaws.com In water, methanol, and N,N-dimethylformamide (DMF), the Yb³⁺ ion is found to be eight-coordinated, adopting a square antiprismatic coordination geometry. chemrxiv.orgacs.org The coordination in DMSO is more complex. acs.org This contrasts with larger lanthanide ions, which are often nine-coordinate in aqueous solution. wikipedia.org

| Solvent | Determined Coordination Number (CN) | Coordination Geometry | Reference |

|---|---|---|---|

| Water (D₂O) | 8 | Square Antiprismatic | chemrxiv.orgacs.org |

| Methanol (MeOH-d4) | 8 | Square Antiprismatic | chemrxiv.orgacs.org |

| N,N-dimethylformamide (DMF) | 8 | Square Antiprismatic | chemrxiv.orgacs.org |

| Dimethyl sulfoxide (DMSO-d6) | More complicated speciation observed | acs.org |

Thermally Induced Changes in Optical Properties

The optical properties of this compound are sensitive to temperature. Cooling samples to cryogenic temperatures, such as 77 K (-196 °C), has a dramatic effect on the luminescence spectra. The broad emission bands observed at room temperature resolve into a series of distinct, sharp lines at 77 K. chemrxiv.orgchemrxiv.org This sharpening is due to the reduction in thermal energy, which minimizes the effects of electron-phonon coupling and freezes the molecular motions that contribute to spectral broadening. chemrxiv.orgoptica.org

Furthermore, temperature influences the population distribution among the Stark sublevels of the ground and excited states, according to the Boltzmann distribution. chemrxiv.org At 77 K, only the lowest energy sublevels are significantly populated, simplifying the resulting spectra. Conversely, as temperature increases, higher energy sublevels become populated, and spectral lines undergo homogeneous thermal broadening. chemrxiv.orgmdpi.com This predictable temperature-dependent broadening can even be used for applications in optical temperature sensing. mdpi.com

Thermal Behavior and Dehydration Kinetics

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

TGA and DTA are powerful techniques to investigate the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

For instance, research on various trivalent metal sulfates, including ytterbium sulfate (B86663), indicates that the dehydration of Yb₂(SO₄)₃·xH₂O happens in two primary steps within the temperature range of 30°C to 200°C.

Studies on a lower hydrate, ytterbium(III) sulfate trihydrate (Yb₂(SO₄)₃·3H₂O), show that it decomposes to the anhydrous form, β-Yb₂(SO₄)₃, between 120°C and 190°C. nih.govnih.gov This suggests that the final stages of dehydration for the octahydrate would also occur in this temperature range. The dehydration process is endothermic, meaning it requires an input of energy to break the bonds between the water molecules and the ytterbium sulfate.

The theoretical mass loss for the complete dehydration of Yb₂(SO₄)₃·8H₂O to Yb₂(SO₄)₃ can be calculated based on their molar masses.

Table 1: Theoretical Mass Loss for Dehydration of Ytterbium(III) Sulfate Octahydrate

| Compound | Molar Mass ( g/mol ) | Water Molar Mass ( g/mol ) | Total Water Mass ( g/mol ) | % Mass Loss |

| Yb₂(SO₄)₃·8H₂O | 778.39 | 18.015 | 144.12 | 18.51% |

This table presents the theoretical percentage of mass loss upon complete dehydration.

Following the complete removal of water, the resulting anhydrous ytterbium(III) sulfate (Yb₂(SO₄)₃) remains stable over a wide temperature range. The decomposition of the anhydrous salt into ytterbium oxysulfate and subsequently to ytterbium oxide occurs at significantly higher temperatures. The final decomposition to the thermally stable ytterbium(III) oxide (Yb₂O₃) is reported to happen at temperatures around 900°C. nih.gov

Kinetic Studies of Dehydration Processes

Kinetic studies of the dehydration of hydrated salts provide insights into the reaction mechanisms and rates. For rare-earth sulfates, these studies often reveal that the dehydration process is complex and can be influenced by factors such as heating rate, particle size, and atmospheric conditions.

While specific kinetic data for the dehydration of this compound is limited in the available literature, research on analogous rare-earth sulfates suggests that the dehydration reactions are typically first-order. The activation energy for each dehydration step can be determined using various kinetic models applied to TGA data. Studies on other hydrated metal sulfates have shown that the activation energy for the removal of water molecules can vary for different dehydration stages.

Formation and Characterization of Anhydrous and Intermediate Sulfate Phases

The thermal decomposition of this compound leads to the formation of several intermediate and final solid phases. The initial product of dehydration is a series of lower hydrates, culminating in the formation of anhydrous β-Yb₂(SO₄)₃. nih.govnih.gov

The anhydrous β-Yb₂(SO₄)₃ has a distinct crystal structure. It has been characterized as having a unique structural topology based on a three-dimensional network of pinwheels. nih.govnih.gov Further heating of the anhydrous sulfate leads to the formation of ytterbium oxysulfate (Yb₂O₂SO₄) before the final decomposition to ytterbium(III) oxide (Yb₂O₃). The characterization of these phases is typically performed using techniques such as X-ray diffraction (XRD), which provides information about the crystal structure, and infrared spectroscopy (IR), which can identify the functional groups present.

Table 2: Phases in the Thermal Decomposition of this compound

| Temperature Range | Compound | Phase |

| Ambient | Yb₂(SO₄)₃·8H₂O | Hydrated solid |

| 30°C - 200°C | Yb₂(SO₄)₃·nH₂O (n < 8) | Intermediate hydrates |

| > 190°C | β-Yb₂(SO₄)₃ | Anhydrous solid |

| > 900°C | Yb₂O₃ | Oxide |

This table summarizes the different solid phases formed during the thermal decomposition of this compound.

Relationship Between Thermal Stability and Coordination Environment

The thermal stability of hydrated lanthanide sulfates is closely linked to the coordination environment of the lanthanide ion. In the hydrated salt, water molecules are directly coordinated to the ytterbium ion. The strength of these metal-water bonds influences the temperature at which dehydration occurs.

The coordination number of lanthanide ions generally decreases across the series from lanthanum to lutetium due to the lanthanide contraction. For instance, in a series of lanthanide tellurite (B1196480) sulfates, the coordination numbers of the lanthanide ions, including ytterbium, decrease from nine to as low as six, which is attributed to the decrease in their ionic radii. nih.gov In a study of lanthanide coordination polymers with sulfate and isonicotinate (B8489971) N-oxide, ytterbium, being one of the smaller lanthanide ions, exhibited a coordination number of seven. nih.gov

In hydrated ytterbium(III) sulfate, the Yb³⁺ ion is coordinated by both water molecules and oxygen atoms from the sulfate groups. The geometry of this coordination sphere plays a critical role in the stability of the hydrated crystal structure. Upon heating, the loss of water molecules leads to a rearrangement of the coordination sphere and the formation of new bridging interactions between the ytterbium centers and the sulfate anions in the anhydrous phase. The structure of β-Yb₂(SO₄)₃ consists of a complex framework of YbO₆ octahedra and SO₄ tetrahedra. nih.govnih.gov This change in coordination from a hydrated to an anhydrous environment is a key factor driving the thermal decomposition process.

This compound: A Deep Dive into Its Solution Chemistry

This compound, with the chemical formula Yb₂(SO₄)₃·8H₂O, is a water-soluble salt of the rare earth element ytterbium. americanelements.comamericanelements.com Its behavior in aqueous solutions, particularly under varying temperatures, is a subject of significant scientific interest due to its relevance in geochemical processes and advanced material synthesis. researchgate.netarxiv.org This article explores the nuanced world of ytterbium(III) sulfate's solution chemistry, focusing on its aqueous speciation, thermodynamics, and solubility.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to Ytterbium(III) complexes to predict their structural and electronic properties.

DFT calculations are instrumental in elucidating the intricate electronic structure of the Ytterbium(III) ion, which is characterized by strong relativistic effects and spin-orbit coupling. chemrxiv.orgnih.gov These calculations help to understand the ladder of electronic energy levels that arise from electron configurations. nih.gov For Ytterbium(III), with its f-shell electrons, these calculations can predict the nature of the bonding between the Yb³⁺ ion and its surrounding ligands, which are primarily water molecules in the case of the octahydrate.

Studies on Yb-doped materials using a DFT+U approach, which adds an on-site Coulomb interaction term (U) to better handle correlated electrons, show that the magnetic moment of the system primarily originates from the Yb ion. researchgate.net The hybridization between the 4f orbitals of the ytterbium atom and the p orbitals of the coordinating atoms (e.g., oxygen from water or sulfate) is a key characteristic that can be modeled. researchgate.net This provides insight into the degree of covalency in the Yb-O bonds.

DFT is a primary tool for modeling the structure of solvated Ytterbium(III) ions, such as the hydrated complex found in Ytterbium(III) sulfate (B86663) octahydrate. chemrxiv.orgnih.gov Theoretical calculations can be used to find the minimum energy structures for different coordination numbers (CN). For the Ytterbium(III) aqua ion, [Yb(H₂O)ₙ]³⁺, DFT calculations have been used to obtain the expected energy minima for different hydration numbers. chemrxiv.org

Specifically, for an eight-coordinate Ytterbium(III) ion in an aqueous environment, DFT calculations predict a square antiprismatic coordination geometry. chemrxiv.orgnih.gov For a nine-coordinate complex, a tricapped trigonal prismatic geometry is predicted. chemrxiv.org By comparing the calculated bond distances and geometries with experimental data from X-ray diffraction or EXAFS, the most probable structure in a given environment can be determined. chemrxiv.org Studies combining DFT with spectroscopy have concluded that the coordination number of Yb³⁺ in water is predominantly 8. chemrxiv.org

| Coordination Number (CN) | Predicted Geometry | Symmetry (approx.) |

|---|---|---|

| 8 | Square Antiprism | S₈ |

| 9 | Tricapped Trigonal Prism | D₃h |

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) extends DFT methods by adding a temporal dimension, allowing for the simulation of the dynamic behavior of atoms and molecules. This is particularly useful for studying ions in solution.

AIMD simulations can reveal the dynamic nature of the coordination sphere around the Ytterbium(III) ion in solution. While static calculations provide a minimum-energy snapshot, AIMD shows how the coordinating water molecules move, vibrate, and rearrange over time. These simulations can calculate the radial distribution function (RDF) for Yb-O and Yb-H pairs, which provides a statistical picture of the distances between the central ion and the atoms of the surrounding water molecules. mdpi.com This allows for a detailed analysis of the structure and stability of the first and second hydration shells around the Yb³⁺ ion. mdpi.com The simulations show that even in a stable coordination geometry, the individual water molecules are not static but are in constant motion around their equilibrium positions.

Crystal Field Parameter Calculations for Spectroscopic Interpretation

The interaction between the Ytterbium(III) ion and the electric field generated by the surrounding ligands (the "crystal field" or "ligand field") is crucial for interpreting its optical spectra. chemrxiv.orgnih.gov The 4f electrons of the Yb³⁺ ion give rise to electronic energy levels that are split by this ligand field. This splitting directly informs on the coordination geometry of the ion. nih.gov

Computational methods, particularly advanced ab initio techniques like the complete active space self-consistent field (CASSCF) method, are used to calculate this splitting. chemrxiv.orgnih.gov The process involves first modeling the geometry of the complex (e.g., [Yb(H₂O)₈]³⁺) using DFT. chemrxiv.org Then, CASSCF calculations are performed on this geometry to compute the electronic energy levels, known as microstates. chemrxiv.orgnih.gov

By comparing the theoretically calculated energy levels with the experimentally observed peaks in absorption and luminescence spectra, researchers can assign the spectral features to specific electronic transitions. chemrxiv.org This correlation between calculated parameters and experimental spectra is a powerful tool for confirming the coordination number and geometry of the Ytterbium(III) ion in different environments. chemrxiv.orgnih.gov

| Computational Method | Calculated Property | Experimental Technique | Inferred Structural Information |

|---|---|---|---|

| DFT | Coordination Geometries (e.g., Square Antiprism) | X-ray Diffraction, EXAFS | Confirmation of solid-state and solution structures. chemrxiv.org |

| CASSCF | Ligand Field Splitting (Microstates) | Absorption & Luminescence Spectroscopy | Determination of coordination number and geometry in solution. chemrxiv.orgnih.gov |

| AIMD | Radial Distribution Functions, Ligand Exchange Rates | NMR, QCM-D | Understanding of dynamic behavior and solvent effects. mdpi.comutoronto.ca |

Quantum Chemical Modeling of Yb-O and Yb-S Bonding

The bonding in Ytterbium(III) sulfate octahydrate is characterized by the interactions between the Yb³⁺ ion and the surrounding oxygen atoms from both water molecules and sulfate anions, as well as the indirect interaction with sulfur.

Yb-O Bonding: Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are instrumental in modeling the coordination environment of the Yb³⁺ ion. While specific studies on this compound are not abundant in the literature, extensive research on hydrated Yb³⁺ ions provides a strong basis for understanding the Yb-O interactions in this compound.

In aqueous solutions and crystalline hydrates, the Yb³⁺ ion is typically coordinated by eight or nine water molecules. researchgate.netrsc.org DFT calculations have been used to determine the optimized geometries and bond distances for these aquated complexes. For an eight-coordinate [Yb(H₂O)₈]³⁺ complex, a square antiprismatic geometry is favored. researchgate.netnih.gov For a nine-coordinate [Yb(H₂O)₉]³⁺ complex, a tricapped trigonal prismatic geometry is commonly observed. researchgate.net

The table below presents calculated Yb-O bond distances for hydrated Yb³⁺ complexes from theoretical studies, which serve as a model for the Yb-O bonds with the water ligands in this compound.

| Complex | Computational Method | Calculated Yb-O Bond Distance (Å) | Coordination Geometry |

|---|---|---|---|

| [Yb(H₂O)₈]³⁺ | DFT | ~2.35 - 2.40 | Square Antiprism |

| [Yb(H₂O)₉]³⁺ | DFT | ~2.45 - 2.55 (capping), ~2.35 - 2.45 (prismatic) | Tricapped Trigonal Prism |

Yb-S Bonding: Direct quantum chemical modeling of the Yb-S bond in this compound is scarce. The interaction between the ytterbium ion and the sulfur atom is indirect, mediated by the oxygen atoms of the sulfate group (Yb-O-S). The sulfate ion (SO₄²⁻) is a polyatomic anion with strong covalent S-O bonds. The bonding between the Yb³⁺ ion and the sulfate group occurs through one or more of the sulfate's oxygen atoms.

The nature of the metal-sulfate interaction can be monodentate (one oxygen atom coordinates to the metal) or bidentate (two oxygen atoms coordinate to the metal). Computational studies on other lanthanide sulfate systems can provide insight. For instance, studies on lanthanum sulfate solutions suggest that sulfate can act as a monodentate ligand. nucleos.com The Yb-O bond within the Yb-O-S linkage will share characteristics with the Yb-O bonds of the aqua ligands, being predominantly ionic. The electronic structure of the sulfate group itself is well-understood through quantum chemical calculations, confirming its tetrahedral geometry and the delocalized nature of the S-O bonds.

Theoretical Prediction of Optical and Luminescent Properties

The unique optical and luminescent properties of ytterbium compounds stem from the electronic transitions within the 4f electron shell of the Yb³⁺ ion. The Yb³⁺ ion has a relatively simple electronic structure among the lanthanides, with a filled 4f¹³ configuration. This results in a single excited state (²F₅/₂) and a ground state (²F₇/₂). nih.gov

Theoretical prediction of the optical and luminescent properties of this compound involves calculating the energies of these f-f transitions. These calculations are challenging due to the need to account for electron correlation and relativistic effects, including spin-orbit coupling, which is significant for heavy elements like ytterbium. nih.gov

Methods for Prediction: Advanced computational methods such as multiconfigurational self-consistent field (MCSCF), particularly the Complete Active Space Self-Consistent Field (CASSCF) method, followed by perturbation theory (CASPT2) to include dynamic electron correlation, are employed to model the electronic spectra of lanthanide complexes. researchgate.netnih.gov These methods can predict the splitting of the ²F₇/₂ and ²F₅/₂ levels by the crystal field environment created by the coordinating oxygen atoms from the water and sulfate ligands. researchgate.netnih.gov

Luminescence Mechanism: The luminescence of Yb³⁺ is typically in the near-infrared (NIR) region, arising from the ²F₅/₂ → ²F₇/₂ transition. In compounds like this compound, direct excitation of the Yb³⁺ ion is inefficient due to the parity-forbidden nature of f-f transitions. Therefore, luminescence is often achieved through a sensitization mechanism, where a ligand (an "antenna") absorbs light and transfers the energy to the Yb³⁺ ion. In this case, the sulfate and water ligands are not effective antennas. However, the study of the luminescence of various Yb³⁺ complexes provides a general framework. For instance, the quantum yield of luminescence is highly dependent on the efficiency of energy transfer from the ligand and the presence of non-radiative decay pathways, such as quenching by high-frequency vibrations (e.g., O-H vibrations from coordinated water molecules). strem.com

Theoretical models can help in understanding and predicting these properties:

Ligand Field Splitting: Calculations can predict the number and energies of the Stark sublevels into which the ground and excited states split under the influence of the local coordination environment. This splitting pattern directly correlates with the features observed in absorption and emission spectra. researchgate.netnih.gov

Transition Probabilities: Theoretical methods can be used to calculate the probabilities of radiative (emission) and non-radiative decay, which in turn determine the luminescence lifetime and quantum yield.

Vibronic Coupling: The interaction between the electronic states and the vibrations of the surrounding ligands (vibronic coupling) can be modeled to understand the shapes of the absorption and emission bands and the mechanisms of non-radiative decay.

While specific theoretical predictions for the optical and luminescent properties of this compound are not readily found in the literature, the established computational methodologies for Yb³⁺ complexes indicate that its NIR luminescence would be characterized by sharp emission peaks corresponding to the transitions between the Stark sublevels of the ²F₅/₂ and ²F₇/₂ states. The precise positions and intensities of these peaks are dictated by the specific coordination geometry and the nature of the Yb-O and Yb-O-S bonds in the crystal structure.

Advanced Materials Research and Potential Applications

Catalytic Activity and Mechanisms

The Yb³⁺ ion is a hard Lewis acid, making it an effective catalyst for a range of organic reactions, particularly those involving carbonyl compounds. While its trifluoromethanesulfonate (B1224126) (triflate) salt is more commonly cited in scientific literature due to its high activity and solubility in organic solvents, the fundamental catalytic action is a property of the Yb³⁺ ion itself, which can be sourced from ytterbium(III) sulfate (B86663).

Ytterbium(III) Sulfate as a Lewis Acid Catalyst in Organic Reactions

Ytterbium(III) salts are recognized as versatile and water-tolerant Lewis acid catalysts for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.gov The catalytic utility of the Yb³⁺ ion, sourced from compounds like ytterbium(III) sulfate, is prominent in reactions such as the Friedel-Crafts acylation, aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. researchgate.net The Yb³⁺ ion functions by coordinating to oxygen- or nitrogen-containing functional groups in organic substrates, thereby activating them towards nucleophilic attack. This activation is a consequence of the ion's high charge density and oxophilicity.

A key advantage of using ytterbium-based catalysts is their stability in the presence of water, which is often detrimental to traditional Lewis acids. This allows for reactions to be conducted under milder and more environmentally benign conditions. nih.gov For instance, Ytterbium(III) triflate, a compound whose catalytic action relies on the same Yb³⁺ ion provided by the sulfate salt, has been shown to be a highly efficient and recyclable catalyst for various transformations. researchgate.net In many cases, only a small catalytic amount (less than 10 mol%) is required for the reaction to proceed effectively. researchgate.net

Below is a table summarizing representative organic reactions catalyzed by Ytterbium(III) triflate, illustrating the catalytic potential of the Yb³⁺ ion.

| Reaction Type | Substrates | Catalyst | Yield (%) | Reference |

| Imino Ene Reaction | N-tosyl aldimine, α-methylstyrene | Yb(OTf)₃/TMSCl | 90% | acs.org |

| Decarboxylative Etherification | Octan-1-ol, Boc₂O | Yb(OTf)₃ | 92% | acs.org |

| Michael Addition | Thiols, α,β-unsaturated ketones | Yb(OTf)₃ in [bmim][BF₄] | 82-94% | researchgate.net |

| Friedel-Crafts Acylation | Substituted thiophenes, Acetic anhydride | Yb(OTf)₃ | Good | researchgate.net |

Investigation of Catalytic Pathways and Reaction Selectivity

The mechanism of Yb³⁺-catalyzed reactions hinges on its function as a Lewis acid. The Yb³⁺ ion activates a substrate, typically a carbonyl compound, by coordinating to the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophile. nih.gov

Mechanistic studies on lanthanide-catalyzed reactions have sought to identify the specific catalytic species involved. Mass spectrometry and ion spectroscopy studies on the Knoevenagel condensation catalyzed by ytterbium triflate have identified various intermediates. nih.gov These studies suggest that triply charged complexes, such as [Yb(M)₄]³⁺ (where M is a malonate ligand), play a crucial role. The high charge state of such a complex is believed to increase the acidity of the substrate's α-hydrogens, facilitating the key C-H activation step. nih.gov The higher electrophilicity of the ytterbium ion, compared to other lanthanides like dysprosium, correlates with a higher catalytic efficiency. nih.gov

The selectivity of these reactions can be influenced by several factors, including the choice of solvent and the presence of co-catalysts or ligands. For example, in the imino ene reaction, the addition of chlorotrimethylsilane (B32843) (TMSCl) as a co-catalyst dramatically increased the reaction yield and reduced the reaction time, indicating a synergistic effect with the ytterbium catalyst. acs.org Similarly, the use of specific ligands can accelerate reaction rates in aqueous media, demonstrating that the catalytic environment of the Yb³⁺ ion can be fine-tuned to control reaction outcomes. lu.se The choice between different reaction pathways, and thus the final product distribution (selectivity), can be guided by the stability of the transition states formed during the reaction. rsc.org

Doping Agent in Functional Materials

Ytterbium(III) sulfate octahydrate is a water-soluble source of Yb³⁺ ions, making it a suitable precursor for introducing these ions into various host materials. americanelements.com The incorporation of Yb³⁺ as a dopant can dramatically alter the optical and electronic properties of materials like glasses and ceramics.

Incorporation into Glasses and Ceramics for Optical and Electronic Devices

Yb³⁺-doped glasses are critical materials for high-power fiber lasers and other photonic devices. tuni.fi The simple electronic structure of the Yb³⁺ ion, consisting of only two energy levels (the ²F₇/₂ ground state and the ²F₅/₂ excited state), prevents efficiency losses from effects like excited-state absorption or upconversion, which can be problematic with other rare-earth ions. This allows for highly efficient laser operation. nih.gov

Different glass families, including phosphate, borosilicate, germanate, and tellurite (B1196480) glasses, have been doped with ytterbium to develop materials for specific applications. tuni.fi Phosphate-based glasses, for instance, can dissolve high concentrations of Yb³⁺ ions, which is advantageous for creating compact, high-gain laser media. nih.gov The process of creating these materials involves mixing the precursor compound, such as Ytterbium(III) sulfate, with the glass-forming raw materials (e.g., oxides like SiO₂, GeO₂, P₂O₅) and melting them at high temperatures. During this process, the sulfate decomposes, and the Yb³⁺ ions are incorporated into the glass network. Controlled cooling or subsequent heat treatments can be used to produce transparent glasses or glass-ceramics, where Yb³⁺ ions may be partitioned into nanocrystalline phases, further tailoring the material's spectroscopic properties. tuni.fi

| Glass System | Yb³⁺ Precursor (Example) | Key Properties | Application |

| Phosphate Glass | Yb₂O₃ | High solubility for Yb³⁺, high emission cross-section | High-power lasers, amplifiers |

| Borosilicate Glass | Yb₂O₃ | Good thermal and mechanical stability | Fiber lasers |

| Titanate-Germanate Glass | Yb₂O₃ | Enhanced near-IR emission intensity | Infrared lasers |

| Tellurite Glass | Yb₂O₃ | Wide infrared transmittance, low defect creation | Radiation-resistant materials |

Development of Yb(III)-Doped Phosphors and Luminescent Sensors

Yb³⁺ ions are used in the development of phosphors and luminescent materials, which convert excitation energy (often from a light source) into light of a different wavelength. A key application is in upconversion phosphors, where Yb³⁺ acts as a "sensitizer." Due to its strong absorption cross-section around 980 nm, a wavelength readily available from commercial diode lasers, the Yb³⁺ ion can efficiently absorb this near-infrared light and transfer the energy to other co-doped rare-earth ions (activators), such as erbium (Er³⁺), thulium (Tm³⁺), or holmium (Ho³⁺). researchgate.net This energy transfer process excites the activator ions, which then emit light at shorter, visible wavelengths. This upconversion process is utilized in applications like biological imaging, security inks, and solar cells.

The synthesis of these phosphors often involves solid-state reactions or wet-chemical methods where a ytterbium precursor, for which Ytterbium(III) sulfate is a viable candidate, is mixed with host matrix precursors (e.g., Y₂O₃, NaYF₄) and the activator ion precursor. nih.gov The mixture is then heated at high temperatures to form the final crystalline phosphor material.

Furthermore, the luminescence of Yb³⁺ and other lanthanide ions can be sensitive to temperature, making them suitable for use in optical temperature sensors. nih.gov By creating materials where the intensity ratio of two different emission peaks changes predictably with temperature, non-contact, high-precision temperature measurements can be achieved. While many studies focus on complexes or other host materials, the fundamental principles of luminescence and energy transfer rely on the properties of the Yb³⁺ ion itself.

Integration in Quantum Technologies and Precision Metrology

The unique atomic structure of ytterbium makes its ions and neutral atoms prime candidates for use in cutting-edge quantum technologies. Ytterbium compounds, including the sulfate, serve as the initial source material for generating the atoms and ions used in these highly specialized experiments.

Ytterbium ions (Yb⁺) are a leading platform for building optical atomic clocks, which are the most precise timekeeping devices ever created. researchgate.netwikipedia.org These clocks use the frequency of a specific, extremely narrow electronic transition within the ion as a time standard. The stability and low sensitivity to external perturbations of ytterbium's clock transitions allow for uncertainties at levels approaching 1 part in 10¹⁸. Such precise measurements are not only redefining the SI second but are also used as sensitive probes to test fundamental principles of physics, such as searching for variations in fundamental constants like the fine-structure constant. wikipedia.org

In the realm of quantum computing, trapped Yb⁺ ions are used as quantum bits, or "qubits." The internal electronic states of the ion can encode the 0 and 1 of a quantum state. Lasers are used to cool the ions to near absolute zero and to precisely manipulate these quantum states to perform quantum logic gates. researchgate.net Neutral ytterbium atoms are also a promising platform for quantum simulation and computing, where arrays of atoms are trapped in optical lattices to simulate complex quantum systems that are intractable for classical computers. researchgate.net The availability of multiple stable isotopes of ytterbium provides additional flexibility and research avenues for these quantum applications. wikipedia.org

Role in Advanced Photonic Systems (e.g., Fiber Optics, Optical Data Storage)

The primary role of this compound in advanced photonic systems is as a dopant precursor for the fabrication of active optical materials. Ytterbium ions (Yb³⁺) are highly valued in photonics due to their simple electronic structure, which allows for efficient energy conversion and minimizes unwanted side effects. This makes them ideal for applications such as high-power fiber lasers and optical amplifiers, which are critical components in telecommunications and material processing. nsf.govaip.org

Ytterbium-doped materials are integral to the functioning of fiber optic technologies. nih.gov The process often involves a "solution doping" technique, where a porous silica (B1680970) preform is soaked in an aqueous or alcoholic solution containing the dopant precursor. This compound, due to its good solubility, is a suitable candidate for such solutions. researchgate.net The preform is then dried and sintered, incorporating the ytterbium ions into the glass matrix of the optical fiber. These ytterbium-doped fibers can then be used as the gain medium in fiber lasers and amplifiers. nih.gov

While direct research detailing the exclusive use of this compound in optical data storage is limited, the fundamental principles of doping materials to alter their optical properties are relevant. The creation of specific defects or color centers in crystals, which can be achieved through doping, is a known method for developing materials for optical memory.

Design of Nonlinear Optical (NLO) Materials

Ytterbium(III) sulfate has been investigated for its role in the development of nonlinear optical (NLO) materials. NLO materials are capable of altering the properties of light that passes through them, a phenomenon essential for applications like frequency conversion of lasers and optical switching.

Research has shown that ferroelectric crystals like triglycine (B1329560) sulfate (TGS) can be doped with various rare-earth elements, including ytterbium, to modify their physical and optical properties. mdpi.com In these studies, Ytterbium(III) sulfate is added to the aqueous growth solution from which the TGS crystals are grown. The incorporation of ytterbium ions into the TGS crystal lattice can influence its dielectric and piezoelectric properties, which are closely linked to its NLO behavior. mdpi.com The precise control over the dopant concentration, facilitated by starting with a soluble salt like ytterbium sulfate, is crucial for optimizing the NLO response of the final crystal. While the primary NLO effect comes from the host TGS crystal, the ytterbium dopant can enhance certain properties or introduce new functionalities.

Future Research Directions

Exploration of New Synthesis Routes for Tailored Morphologies

The morphology of a crystalline material dictates many of its bulk properties. Future research should prioritize the development of novel synthesis methodologies to control the crystal size, shape, and dimensionality of Ytterbium(III) sulfate (B86663) octahydrate.

Current synthesis often relies on straightforward precipitation or evaporation methods, which offer limited control over the final product's morphology. Promising future avenues include:

Controlled Precipitation: Systematic studies on the effects of precursor concentration, pH, temperature, and the presence of structure-directing agents or surfactants could lead to the selective crystallization of desired morphologies, such as nanowires, nanoplates, or hierarchical structures. nih.govmdpi.com

Hydrothermal and Solvothermal Synthesis: These techniques, which involve crystallization from a heated solvent under pressure, have been successful in producing a variety of lanthanide sulfate frameworks with diverse structures. researchgate.netacs.org Applying these methods to Ytterbium(III) sulfate octahydrate could yield novel crystalline phases with unique properties.

Sonochemical Methods: The use of ultrasound during synthesis can influence nucleation and growth rates, potentially leading to smaller, more uniform particles with high surface areas.

Single-Crystal-to-Single-Crystal Transformations: Investigating solid-state transformations of precursor complexes could provide a pathway to kinetically controlled, non-equilibrium morphologies of this compound. uoc.gr

A deeper understanding and control over the morphology will be crucial for applications in areas such as catalysis, phosphors, and advanced ceramics.

In-depth Studies of Surface Chemistry and Interfacial Phenomena

The interaction of this compound with its environment is governed by its surface chemistry and the phenomena occurring at its interfaces. This is a largely unexplored area for this specific compound.

Future research should focus on:

Surface Functionalization: Modifying the crystal surfaces with organic or inorganic ligands could tailor their properties, such as solubility, dispersibility, and reactivity. This has been demonstrated for other lanthanide-containing materials. aps.org

Interfacial Properties during Crystallization: The dynamics at the crystal-solution interface during growth are critical. Studies on how interfacial tension and the formation of hydrated crystal layers at the liquid-vapor interface influence crystallization can provide insights into controlling crystal growth and preventing unwanted agglomeration. acs.orgnih.gov

Adsorption and Catalytic Activity: A detailed characterization of the surface sites could reveal potential for catalytic applications or for its use as a sorbent for specific molecules. The surface chemistry of lanthanide scandate nanoparticles, for instance, is crucial for their applications. aps.org

Techniques such as atomic force microscopy (AFM), X-ray photoelectron spectroscopy (XPS), and contact angle measurements will be invaluable in these investigations.

High-Pressure Behavior and Phase Transitions of this compound

The study of materials under high pressure can reveal novel crystal structures and electronic properties. While the high-pressure behavior of some hydrated sulfates and ytterbium metal has been investigated, the response of this compound to extreme pressures remains an open question. geoscienceworld.org

Future research directions include:

In-situ High-Pressure Diffraction: Using diamond anvil cells coupled with synchrotron X-ray diffraction to monitor changes in the crystal structure as a function of pressure. This could reveal pressure-induced phase transitions to new, denser polymorphs.

High-Pressure Raman and Infrared Spectroscopy: These techniques can probe changes in the vibrational modes of the sulfate ions, water molecules, and the Yb-O bonds under pressure, providing insights into structural transformations and changes in bonding. researchgate.netwustl.eduresearcher.lifemdpi.com

Neutron Scattering Studies: Neutron diffraction is particularly sensitive to the positions of light atoms like hydrogen. geoscienceworld.orgresearchgate.netaps.orgaps.orgrsc.org High-pressure neutron scattering experiments could precisely determine the orientation and dynamics of the water molecules within the crystal lattice and how they change during phase transitions. geoscienceworld.org

Understanding the high-pressure behavior is not only of fundamental scientific interest but could also have implications for the synthesis of novel materials with tailored properties.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The static picture of a crystal structure is often insufficient to understand its properties fully. Advanced spectroscopic techniques can provide insights into the dynamic processes occurring within this compound.

Future research should employ:

Time-Resolved Laser Spectroscopy: Techniques like time-resolved fluorescence and transient absorption spectroscopy can be used to study the excited-state dynamics of the Ytterbium(III) ion and the influence of the crystal lattice and hydration water on its luminescence properties. researchgate.netresearchgate.netsciforum.net

Femtosecond Spectroscopy: This ultrafast technique can probe the dynamics of the hydration water molecules on their natural timescale, providing unprecedented detail on the hydrogen bond network and its fluctuations within the crystal. ucla.edunih.govaps.orgacs.org

In-situ Monitoring of Hydration and Dehydration: Combining techniques like powder X-ray diffraction and solid-state NMR can provide real-time, molecular-level understanding of the structural changes that occur during hydration and dehydration processes. researchgate.net

High-Resolution Spectroscopy: Advanced spectroscopic methods can resolve the fine details of the electronic energy levels of the Yb³⁺ ion, which are sensitive to its coordination environment and can provide a detailed picture of the local structure. ucd.ie

These advanced techniques will be crucial for developing a comprehensive understanding of the structure-property relationships in this compound.

Integration with Machine Learning and Artificial Intelligence for Materials Discovery

Key areas for future research include:

Predictive Modeling of Properties: Developing ML models trained on existing experimental and computational data to predict various properties of this compound, such as its stability, solubility, and electronic structure. nih.govresearchgate.netnih.govarxiv.orgresearchgate.net This can significantly reduce the need for time-consuming and expensive experiments.

AI-Driven Materials Discovery: Utilizing AI algorithms to screen vast chemical spaces for new lanthanide-based compounds with desired properties. acs.org This could lead to the discovery of novel materials with enhanced performance for specific applications.

Computational Modeling of Synthesis: Employing computational fluid dynamics and kinetic modeling, potentially guided by ML, to simulate and optimize synthesis processes for achieving tailored morphologies of this compound.

Interpretable AI for Mechanistic Insights: Developing "explainable AI" models that not only predict properties but also provide insights into the underlying chemical and physical mechanisms, for instance, by identifying the key structural features that govern a particular property. nih.govarxiv.org

The integration of AI and ML with experimental research holds the key to accelerating the pace of discovery and innovation in the field of lanthanide materials.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for high-purity Ytterbium(III) sulfate octahydrate (Yb₂(SO₄)₃·8H₂O), and how can purity (>99.9% REO) be validated?